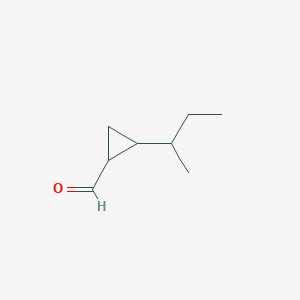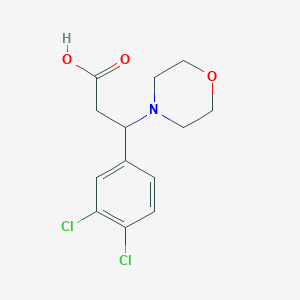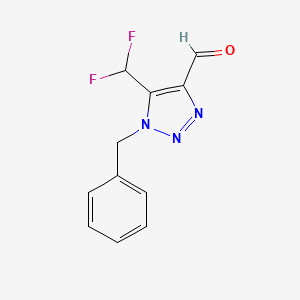
4-(2-Fluorophenyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)oxane is an organic compound with the molecular formula C11H13FO It is a derivative of oxane, where a fluorophenyl group is attached to the fourth carbon of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)oxane typically involves the reaction of 2-fluorobenzyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the fluorobenzyl alcohol to form the desired product. The reaction conditions usually involve mild temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(2-Fluorophenyl)oxanone or 4-(2-Fluorophenyl)carboxylic acid.
Reduction: Formation of 4-(2-Fluorophenyl)oxanol or 4-(2-Fluorophenyl)alkane.
Substitution: Formation of various substituted phenyl oxanes depending on the substituent introduced.
Scientific Research Applications
4-(2-Fluorophenyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)oxane involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A parent compound of 4-(2-Fluorophenyl)oxane, used as a protecting group in organic synthesis.
4-(4-Fluorophenyl)oxane: A similar compound with a fluorine atom at a different position on the phenyl ring.
2-(4-Fluorophenyl)oxirane: Another fluorinated oxane derivative with different chemical properties.
Uniqueness
This compound is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-(2-fluorophenyl)oxane |
InChI |
InChI=1S/C11H13FO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
InChI Key |
HLWNHHQGYKDGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13250494.png)

amine](/img/structure/B13250515.png)

![3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13250525.png)


![1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol](/img/structure/B13250535.png)
![1,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13250544.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13250553.png)
![(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13250560.png)

